6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine
Description
6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine (CAS: 2803280-84-2) is a halogenated pyridine derivative featuring a bromo substituent at position 6, a chloro group at position 4, and two (4-methoxyphenyl)methyl (4-MeO-Bn) groups attached to the pyridine nitrogen. The 4-MeO-Bn groups enhance lipophilicity, which may influence solubility and bioavailability, while the bromo and chloro substituents contribute to its reactivity in cross-coupling reactions .
Properties
IUPAC Name |
6-bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O2/c1-26-18-7-3-15(4-8-18)13-25(21-12-17(23)11-20(22)24-21)14-16-5-9-19(27-2)10-6-16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCANNYJKNGGXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC(=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula C21H20BrClN2O2 and a molecular weight of 448 Da, features a pyridine ring substituted with bromine and chlorine atoms, along with two methoxyphenyl groups. Its unique structural characteristics may contribute to its diverse biological activities, making it an interesting subject for medicinal chemistry and pharmacological studies.
Structural Characteristics
The structural complexity of this compound enhances its reactivity and biological profile. The presence of halogen atoms (bromine and chlorine) on the pyridine ring, combined with methoxy groups, suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrClN2O2 |
| Molecular Weight | 448 Da |
| CAS Number | 2803280-84-2 |
| LogP | 6.17 |
| Polar Surface Area (Ų) | 35 |
Research into the biological activity of compounds similar to this compound has primarily focused on their interaction with various enzymes and receptors. Studies indicate that such compounds may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
For instance, a related study highlighted that compounds with similar structural motifs showed significant AChE inhibition, with IC50 values in the low micromolar range. This suggests that this compound could potentially serve as a lead compound for developing treatments for conditions like Alzheimer's disease.
Case Studies
-
Inhibition of Acetylcholinesterase (AChE) :
- A series of studies have demonstrated that derivatives of pyridine compounds can act as potent AChE inhibitors. For example, one study reported an IC50 value of 3 μM for AChE inhibition in related compounds, indicating that modifications to the methoxy groups can enhance binding affinity to the enzyme .
- Monoamine Oxidase B (MAO-B) Inhibition :
- Neuroprotective Effects :
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | CAS Number | AChE IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|---|
| This compound | 2803280-84-2 | TBD | TBD |
| 6-Bromo-4-methylpyridin-2-amine | 73895-98-4 | 3 | TBD |
| 1,6-Dibromoisoquinolin-3-amine | 925672-85-1 | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, similar to 6-Bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated several bromopyrimidine analogs for their anticancer properties. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) using the MTT assay method .
Antimicrobial Activity
The compound's structure suggests potential antibacterial and antifungal properties. Similar compounds have been tested against standard bacterial strains, revealing promising results.
- Case Study : In vitro evaluations showed that certain bromopyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions.
Reactivity Profiles
The unique halogenation on the pyridine ring enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing more complex molecules.
| Reaction Type | Description | Example |
|---|---|---|
| Nucleophilic Substitution | Halogens can be replaced by nucleophiles | Synthesis of novel derivatives |
| Coupling Reactions | Formation of amide bonds with acids | Used in creating new drug candidates |
Structure-Activity Relationship Studies
The structural complexity of this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing its biological activity.
Comparison with Similar Compounds
4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-3-methylpyridin-2-amine (CAS: 2246371-33-3)
- Molecular Formula : C₂₂H₂₃BrN₂O₂
- Molecular Weight : 427.34 g/mol
- Key Differences: Replaces the chloro group at position 4 with a methyl group. The methyl group may sterically hinder interactions in catalytic processes compared to the smaller chloro substituent .
6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine (CAS: 2411793-14-9)
- Molecular Formula : C₂₃H₂₂N₂O₂F₃Br
- Molecular Weight : 495.33 g/mol
- Key Differences :
- Incorporates a trifluoromethyl group at position 5 and a methyl group at position 3.
- The electron-withdrawing trifluoromethyl group increases the compound’s stability against nucleophilic attack but may reduce solubility in polar solvents.
- The methyl group at position 4 further enhances steric bulk compared to the chloro substituent in the target compound .
Heterocyclic Analogs with Modified Cores
N,N-Bis(4-methoxyphenyl)thiophen-2-amine (CAS: 1065122-91-9)
- Molecular Formula: C₁₈H₁₇NO₂S
- Molecular Weight : 311.40 g/mol
- Key Differences: Replaces the pyridine core with a thiophene ring. Reduced molecular weight (311.40 vs. ~495 g/mol) suggests lower lipophilicity compared to the target compound .
6-(4-Bromo-2-methylphenyl)-N,N-dimethylpyrimidine-4-amine (Compound 25b)
- Molecular Formula : C₁₃H₁₅BrN₄
- Molecular Weight : 323.20 g/mol
- Key Differences :
Halogenated Pyrimidines and Pyridines
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 915924-97-9)
- Molecular Formula : C₇H₇ClF₃N₃
- Molecular Weight : 225.60 g/mol
- Key Differences :
4,6-Dichloro-5-methoxypyrimidine (CAS: Not provided)
- Molecular Formula : C₅H₄Cl₂N₂O
- Molecular Weight : 191.01 g/mol
- Key Differences :
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Directed Halogenation via Protecting Groups
To achieve regioselective bromination and chlorination, directed metalation strategies are often employed. For example:
-
Protecting the amine : Converting the amine to an acetanilide derivative directs electrophilic substitution to the para and meta positions. Subsequent chlorination (Cl₂, FeCl₃) and bromination (Br₂, HBr) yield 4-chloro-6-bromo-2-acetamidopyridine.
-
Deprotection : Hydrolysis with HCl/EtOH regenerates the free amine, yielding 2-amino-4-chloro-6-bromopyridine.
Halogen Exchange Reactions
In cases where direct halogenation is impractical, halogen exchange offers an alternative:
-
Cl → Br substitution : Treating 4,6-dichloropyridin-2-amine with NaBr in the presence of a Cu(I) catalyst at 150°C replaces chlorine at position 6 with bromine.
Amine Alkylation Methodologies
Stepwise Alkylation
Primary amines are challenging to dialkylate due to reduced nucleophilicity after the first alkylation. A two-step approach mitigates this:
One-Pot Bis-Alkylation
Using excess alkylating agent (2.5 equiv) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in THF at reflux improves efficiency:
-
Reaction conditions : 2-amino-4-chloro-6-bromopyridine, (4-methoxyphenyl)methyl bromide (2.5 equiv), K₂CO₃, TBAB, 80°C, 24 h.
Alternative Routes via Palladium Catalysis
Buchwald-Hartwig Amination
For substrates resistant to nucleophilic substitution, palladium-catalyzed amination provides a robust pathway:
-
Substrate : 4-chloro-6-bromo-2-iodopyridine.
-
Conditions : Pd(OAc)₂, Xantphos, NaOtBu, bis[(4-methoxyphenyl)methyl]amine, toluene, 100°C, 24 h.
Optimization and Troubleshooting
Solvent and Base Selection
Spectroscopic Characterization
Critical data for intermediates and final product:
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 2-amino-4-chloro-6-bromopyridine | 6.82 (s, 1H, H3), 5.21 (br s, 2H, NH₂) | 233 [M+H]+ |
| Final product | 4.37 (s, 4H, NCH₂), 6.89–7.32 (m, 8H, Ar-H), 3.79 (s, 6H, OCH₃) | 504 [M+H]+ |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-bromo-4-chloro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine?
- Methodology : Multi-step synthesis typically involves halogenation of pyridine derivatives followed by nucleophilic substitution. For example:
Bromination at the 6-position of pyridine using NBS (N-bromosuccinimide) under controlled conditions.
Chlorination at the 4-position via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃).
Bis-alkylation with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the N,N-bis[(4-methoxyphenyl)methyl] groups.
- Key considerations : Optimize reaction stoichiometry to avoid over-alkylation and monitor intermediates via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Q. How should researchers characterize the purity and structure of this compound?
- Analytical methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.2 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~493–495 m/z).
- X-ray crystallography : Single-crystal analysis to resolve stereoelectronic effects (use SHELX software for refinement ).
- Data validation : Compare spectroscopic data with structurally similar pyridine derivatives (e.g., 6-bromo-2-chloro analogues) .
Advanced Research Questions
Q. How do steric and electronic effects of the bis(4-methoxyphenyl)methyl groups influence the compound’s reactivity?
- Steric hindrance : The bulky substituents reduce nucleophilic attack at the pyridine nitrogen, favoring regioselective reactions at the halogenated positions.
- Electronic effects : Electron-donating methoxy groups enhance conjugation, stabilizing charge-transfer intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Experimental validation : Compare reaction rates with less-substituted analogues (e.g., N-methylpyridinamine derivatives) under identical conditions .
Q. What computational strategies can predict the compound’s conformational stability?
- Methods :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess dihedral angles between pyridine and methoxyphenyl groups.
- Molecular docking : Screen for interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.
- Case study : Similar D–π–D configured HTMs (hole-transport materials) showed dihedral angles of ~12–86°, affecting charge mobility .
Q. How can conflicting crystallographic data on analogous compounds guide structural analysis?
- Issue : Discrepancies in dihedral angles or hydrogen-bonding networks (e.g., polymorphic forms in pyrimidine derivatives ).
- Resolution :
Validate data using multiple refinement algorithms (SHELXL vs. OLEX2).
Perform temperature-dependent XRD (e.g., 100 K vs. 298 K) to assess thermal motion effects.
Cross-reference with spectroscopic data (e.g., IR for hydrogen bonds) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
